molecular formula C43H58N2O13 B14149763 Halomicin A CAS No. 56411-51-9

Halomicin A

Cat. No.: B14149763
CAS No.: 56411-51-9
M. Wt: 810.9 g/mol
InChI Key: QKZDEAZSGKLVSB-NAXFYFLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Halomicin A involves complex fermentation processes using the bacterium Micromonospora halophytica. The fermentation process is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of this compound .

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Halomicin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities or different pharmacological properties .

Scientific Research Applications

Halomicin A has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the structure-activity relationship of ansamycin antibiotics.

    Biology: this compound is employed in microbiological studies to understand its mechanism of action against gram-positive bacteria.

    Medicine: Due to its potent antibacterial properties, this compound is explored for its potential use in developing new antibiotics.

    Industry: It is used in the pharmaceutical industry for the development of antibiotic formulations

Mechanism of Action

Halomicin A exerts its antibacterial effects by inhibiting the synthesis of bacterial RNA. It binds to the bacterial RNA polymerase, thereby preventing the transcription process. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Uniqueness of Halomicin A: this compound is unique due to its specific activity against gram-positive bacteria and its distinct chemical structure, which includes an extra hydroxyl group in the pyrrolidine ring .

Properties

CAS No.

56411-51-9

Molecular Formula

C43H58N2O13

Molecular Weight

810.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-27-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O13/c1-19-12-11-13-20(2)42(54)44-27-18-28(45-16-14-29(48)34(45)25(7)46)31-32(38(27)52)37(51)24(6)40-33(31)41(53)43(9,58-40)56-17-15-30(55-10)21(3)39(57-26(8)47)23(5)36(50)22(4)35(19)49/h11-13,15,17-19,21-23,25,29-30,34-36,39,46,48-52H,14,16H2,1-10H3,(H,44,54)/b12-11+,17-15+,20-13+

InChI Key

QKZDEAZSGKLVSB-NAXFYFLKSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)C

Origin of Product

United States

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